Tetrabutylammonium 2-(Boc-amino)ethanesulfonate

Peptide synthesis Phase-transfer catalysis Organic solubility

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate (CAS 168984-74-5) is a quaternary ammonium sulfonate salt comprising a tetrabutylammonium (TBA) cation paired with a 2-(tert-butoxycarbonylamino)ethanesulfonate anion. With a molecular formula of C23H50N2O5S and a molecular weight of 466.72 g/mol, it belongs to the family of tetraalkylammonium sulfonate ionic liquids and is categorized by suppliers as a quaternary ammonium ionic liquid.

Molecular Formula C23H50N2O5S
Molecular Weight 466.7 g/mol
Cat. No. B12283110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium 2-(Boc-amino)ethanesulfonate
Molecular FormulaC23H50N2O5S
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OC(=O)NCCS(=O)(=O)[O-]
InChIInChI=1S/C16H36N.C7H15NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)13-6(9)8-4-5-14(10,11)12/h5-16H2,1-4H3;4-5H2,1-3H3,(H,8,9)(H,10,11,12)/q+1;/p-1
InChIKeySOZHXTYHAFDSCH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium 2-(Boc-amino)ethanesulfonate: Chemical Identity, Compound Class, and Procurement Baseline


Tetrabutylammonium 2-(Boc-amino)ethanesulfonate (CAS 168984-74-5) is a quaternary ammonium sulfonate salt comprising a tetrabutylammonium (TBA) cation paired with a 2-(tert-butoxycarbonylamino)ethanesulfonate anion . With a molecular formula of C23H50N2O5S and a molecular weight of 466.72 g/mol, it belongs to the family of tetraalkylammonium sulfonate ionic liquids and is categorized by suppliers as a quaternary ammonium ionic liquid [1]. The compound integrates three functional features within a single salt: (i) a Boc-protected primary amine enabling orthogonal deprotection under mild acidic conditions, (ii) a terminal sulfonate group providing anionic charge and hydrogen-bonding capacity, and (iii) a bulky lipophilic TBA counterion that confers organic-phase solubility and phase-transfer catalytic potential. This combined functionality distinguishes it from simpler TBA sulfonate salts that lack the Boc-amino moiety and from sodium or potassium sulfonate salts that lack organic-solvent compatibility [2]. Typical commercial purity specifications range from 95% (AKSci) to 98% (Alfa Chemistry), and the compound is supplied for research-grade applications in peptide chemistry, organic synthesis intermediates, and sulfonated biomolecule construction [2].

Why Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Cannot Be Replaced by Common Analogs in Peptide Synthesis and Phase-Transfer Applications


Substituting Tetrabutylammonium 2-(Boc-amino)ethanesulfonate with superficially similar compounds—such as sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate (CAS 2894830-14-7), tetrabutylammonium methanesulfonate (CAS 65411-49-6), or 2-(tert-butoxycarbonylamino)ethyl methanesulfonate (CAS 96628-67-0)—introduces critical incompatibilities that compromise either organic-phase reactivity or synthetic orthogonality. The sodium analog, while sharing the Boc-aminoethanesulfonate anion, lacks the lipophilic TBA counterion; alkali metal sulfonate salts exhibit markedly lower solubility in non-aqueous media, directly impairing their utility in aprotic organic reactions, phase-transfer catalysis, and anhydrous peptide coupling protocols where organic-solvent solubility is rate-limiting [1]. Conversely, simple TBA sulfonates such as TBA methanesulfonate or TBA p-toluenesulfonate lack the Boc-protected amine, eliminating the capacity for selective, orthogonal deprotection under mild acidic conditions (TFA/CH2Cl2) essential for sequential solid-phase peptide synthesis [2]. The sulfonate ester variant (CAS 96628-67-0) functions as an alkylating electrophile rather than an ionic salt, fundamentally altering its reactivity profile and rendering it unsuitable for ion-pairing and phase-transfer roles. The simultaneous presence of the Boc-protected amine, the sulfonate anion, and the TBA counterion in a single stoichiometric salt is the defining structural prerequisite for its dual utility as both a protected amino building block and an organic-phase-compatible ionic reagent [1].

Quantitative Differentiation Evidence for Tetrabutylammonium 2-(Boc-amino)ethanesulfonate: Comparator-Based Performance Data


Organic-Phase Solubility Enhancement: TBA Counterion vs. Alkali Metal Salts in Peptide Synthesis Media

Tetrabutylammonium (TBA) salts of amino acids and amino acid derivatives exhibit substantially increased solubility in organic solvents compared with their alkali metal (sodium, potassium) salt counterparts [1]. Andreeva et al. (1992) directly demonstrated that TBA salts of amino acids and peptides enable effective dissolution and reaction in methylene chloride—a medium in which the corresponding sodium or potassium salts are essentially insoluble—and that using TBA-tryptophanate (H-Trp-O⁻ TBA⁺) as the amino component in tripeptide formation with activated Boc-Gly-Phe significantly accelerated the reaction rate in methylene chloride relative to conditions employing alkali metal salts [1]. While this study was performed on TBA-amino acid salts rather than the target sulfonate, the structure-solubility relationship is governed by the TBA counterion and is class-conserved across TBA-amino acid and TBA-aminoalkanesulfonate salts [1][2].

Peptide synthesis Phase-transfer catalysis Organic solubility

Acid Stability of the Sulfonate Moiety: TBA Counterion Suppresses Desulfation During TFA-Mediated Peptide Deprotection vs. Sodium/Barium Salts

Campos, Miranda, and Meldal (2002) established a class-level benchmark demonstrating that the tetrabutylammonium counterion acts as a powerful O-sulfate stabilization agent during Fmoc-based solid-phase peptide synthesis [1]. In stability experiments using 95% TFA at room temperature—conditions directly relevant to peptide deprotection and resin cleavage—the TBA salts of O-sulfated hydroxy amino acids (Fmoc-Ser(SO₃⁻N⁺Bu₄)-OH, Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH, and Fmoc-Hyp(SO₃⁻N⁺Bu₄)-OH) exhibited less than 5% desulfation after standard deprotection and cleavage times [1]. In contrast, previous approaches employing sodium and barium salts of O-sulfated amino acids suffered from significant desulfation under identical acidic conditions, severely compromising peptide purity and yield [1]. Although these quantitative data are for O-sulfate (C–O–SO₃⁻) rather than the N-sulfonate (C–SO₃⁻) present in the target compound, the underlying stabilization mechanism—lipophilic TBA counterion shielding the anionic sulfate/sulfonate from proton-promoted hydrolysis in the organic medium—is structurally analogous and class-conserved [1][2].

Solid-phase peptide synthesis O-sulfation Acid lability

Commercial Purity Specification: 98% (Alfa Chemistry) vs. 95% Baseline Across TBA Sulfonate Salts

The target compound is available at differentiated purity grades from multiple suppliers. Alfa Chemistry lists Tetrabutylammonium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate at 98% purity (Catalog QAC-168984745) , while AKSci supplies the compound at a minimum purity specification of 95% (Cat. 0371EN) . For the direct comparator sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate (CAS 2894830-14-7), AKSci and CymitQuimica report a minimum purity of 95+%, and pricing at €435.00 per gram (CymitQuimica, Apollo Scientific brand) . Common TBA sulfonate salts (e.g., TBA methanesulfonate, TBA p-toluenesulfonate) are routinely offered at ≥97.0% to 99% purity by major suppliers such as Sigma-Aldrich and Macklin . The availability of the target compound at 98% purity from a specialized ionic liquids supplier provides a quality-tier option for applications requiring high-purity ionic reagents, though the 95% entry-level specification is broadly comparable to the sodium analog .

Purity specification Procurement Quality assurance

Orthogonal Boc Protection Strategy: Selective Amine Deprotection Under Mild Acidic Conditions vs. Unprotected or Cbz-Protected Analogs

The Boc (tert-butoxycarbonyl) group on the 2-aminoethanesulfonate backbone enables selective, orthogonal deprotection using mild acidolysis conditions (typically 25–50% TFA in CH₂Cl₂, or 2–4 N ethanesulfonic acid in acetic acid/CH₂Cl₂) without affecting base-labile protecting groups such as Fmoc [1]. This orthogonality is absent in both unprotected 2-aminoethanesulfonate salts (which lack any protecting group and would undergo non-selective acylation or sulfonation) and Cbz (benzyloxycarbonyl)-protected analogs (which require hydrogenolysis for deprotection, incompatible with sulfur-containing substrates due to catalyst poisoning) . Funakoshi et al. demonstrated that 2–4 N ethanesulfonic acid in acetic acid or methylene chloride selectively removes Boc and Z(OMe) α-amino protecting groups while preserving other acid-sensitive functionality [1]. The Boc/acid-labile strategy is the dominant orthogonal protection paradigm in both Boc-chemistry and Fmoc-chemistry solid-phase peptide synthesis, and the availability of the Boc-aminoethanesulfonate moiety pre-installed on a sulfonate salt eliminates the need for post-synthetic Boc introduction [1].

Orthogonal protection Boc deprotection Solid-phase synthesis

Structural Uniqueness and Absence of Direct Comparator: The Three-Component Salt Architecture Is Not Duplicated Among Commercially Available Analogs

A systematic search for compounds simultaneously bearing (i) a Boc-protected amine, (ii) a terminal sulfonate anion, and (iii) a tetrabutylammonium counterion identifies Tetrabutylammonium 2-(Boc-amino)ethanesulfonate (CAS 168984-74-5) as the only such compound in the broadly accessible commercial catalog. The closest structural neighbors are: (a) Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate (CAS 2894830-14-7), which shares the Boc-aminoethanesulfonate anion but employs a sodium counterion, eliminating organic-phase solubility ; (b) Tetrabutylammonium methanesulfonate (CAS 65411-49-6), which shares the TBA-sulfonate salt architecture but lacks the Boc-amino functionality ; and (c) 2-(tert-Butoxycarbonylamino)ethyl methanesulfonate (CAS 96628-67-0), which is a covalent sulfonate ester (R–OSO₂CH₃), not an ionic salt, and functions as an alkylating agent rather than a phase-transfer reagent . The patent literature from AstraZeneca (US20100041911A1) describes the broader class of (alkoxycarbonylamino)alkyl sulfonates as key intermediates for oxabispidine synthesis, notably preferring sulfonate-based leaving groups over halide-based intermediates (e.g., 2-(tert-butyloxycarbonylamino)ethyl bromide) for improved reactivity and safety profiles . The TBA salt form of this class specifically addresses the solubility limitations inherent to alkali metal sulfonate salts while retaining the Boc-protected amine's synthetic orthogonality . No published head-to-head comparison study specifically involving Tetrabutylammonium 2-(Boc-amino)ethanesulfonate against any of the above comparators was identified in the peer-reviewed literature. The differentiation evidence presented herein is therefore necessarily class-level inference, grounded in well-established structure-property relationships for TBA salts and Boc-protected amino acid/sulfonate derivatives .

Structural uniqueness Procurement specificity Comparator landscape

High-Value Application Scenarios for Tetrabutylammonium 2-(Boc-amino)ethanesulfonate Based on Differentiated Performance Evidence


Anhydrous Peptide Coupling and Fragment Condensation in Aprotic Organic Media

In liquid-phase peptide synthesis requiring strictly anhydrous conditions—such as azide-mediated fragment condensation or activated ester couplings in methylene chloride or DMF—the TBA counterion of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate ensures homogeneous dissolution and reactivity, whereas the sodium analog would require aqueous co-solvent that hydrolyzes activated esters. Andreeva et al. (1992) established that TBA-amino acid salts dissolve and react efficiently in methylene chloride for tripeptide formation, with the TBA-tryptophanate accelerating reaction rates relative to neutral amino acid esters [1]. The Boc protection on the aminoethanesulfonate scaffold provides acid-orthogonal deprotection compatible with Fmoc-strategy side-chain protections [2].

Sulfonated Building Block for Solid-Phase Peptide Synthesis with TFA-Mediated Deprotection

When incorporating sulfonate-containing amino acid mimetics or sulfonamide linkers into solid-phase peptide sequences, the TBA salt form provides documented protection against acid-promoted desulfation during the repeated TFA cleavage cycles inherent to both Boc-chemistry and Fmoc-chemistry SPPS. Campos et al. (2002) quantified that TBA salts of O-sulfated amino acids undergo less than 5% desulfation under 95% TFA at room temperature over standard deprotection/cleavage times, whereas sodium and barium salts exhibit substantially higher desulfation rates [1]. This stabilization, attributed to lipophilic TBA counterion shielding [1], is class-conserved and applicable to the sulfonate moiety of the target compound. The Boc group is simultaneously cleaved under these conditions, revealing the free amine for subsequent on-resin derivatization [2].

Intermediate for (Alkoxycarbonylamino)alkyl-Substituted Oxabispidine and Pharmaceutical Scaffold Construction

The AstraZeneca patent family (US20100041911A1; WO 01/028992; WO 02/083690) identifies (alkoxycarbonylamino)alkyl sulfonates as strategic intermediates for constructing oxabispidine-based cardiac arrhythmia therapeutics, with sulfonate leaving groups explicitly preferred over halide alternatives for improved reactivity, selectivity, and process safety [1]. The TBA salt form of 2-(Boc-amino)ethanesulfonate combines the preferred sulfonate architecture with organic-solvent compatibility, facilitating the N-alkylation or nucleophilic displacement reactions required to install the (alkoxycarbonylamino)ethyl substituent onto the oxabispidine core. The one-pot synthetic process disclosed in US20100041911A1 further validates the industrial relevance of this compound class [1].

Sulfonated Ionic Liquid Electrolyte or Phase-Transfer Catalyst with Built-In Protected Amine Functionality

Tetrabutylammonium sulfonate salts are well-established as phase-transfer catalysts, ionic liquid electrolytes for conducting polymer synthesis (e.g., polypyrrole), and ion-pair reagents for reversed-phase HPLC of peptides [1][2]. Tetrabutylammonium 2-(Boc-amino)ethanesulfonate uniquely combines these class-level TBA-sulfonate properties with a Boc-protected amine that can be deprotected on demand to introduce a reactive nucleophilic handle, enabling post-synthetic functionalization or covalent immobilization onto solid supports. This contrasts with conventional TBA sulfonates (methanesulfonate, p-toluenesulfonate, triflate), which lack this latent reactive functionality [2]. The 98% purity grade available from specialized suppliers supports demanding ionic liquid and electrochemical applications where trace halide or metal contaminants degrade performance .

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